3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(5-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-3-6(10-4-5)7-11-8(9)13-12-7/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
IJFFBGQDHAGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-methylpyridin-2-amine with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a metal catalyst, and under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with therapeutic potential.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique in its structure and properties compared to other thiadiazoles. Similar compounds include:
2-Methylthiadiazole: A simpler thiadiazole derivative with different substituents.
4-Methylthiadiazole: Another thiadiazole derivative with a different position of the methyl group.
5-Methylthiadiazole: Similar to the compound but with variations in the molecular structure.
These compounds share the thiadiazole core but differ in their substituents and positions, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
